molecular formula C18H13N3O5 B2876849 (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one CAS No. 306278-25-1

(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one

Cat. No.: B2876849
CAS No.: 306278-25-1
M. Wt: 351.318
InChI Key: FHXSDBFQCOBSLF-CPNJWEJPSA-N
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Description

(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene core, a nitro group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl hydrazine with naphthalen-1(4H)-one under acidic or basic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazones.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its hydrazone linkage and nitro group are known to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its unique structure allows for the tuning of electronic and optical properties, making it valuable in materials science.

Mechanism of Action

The mechanism of action of (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one involves its interaction with molecular targets through its hydrazone linkage and nitro group. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one: Similar structure but lacks the nitro group.

    (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzaldehyde: Similar structure but with a benzaldehyde core instead of a naphthalene core.

Uniqueness

(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one is unique due to the presence of both the nitro group and the hydrazone linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)diazenyl]naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-16-6-5-13(11-3-1-2-4-12(11)16)19-20-14-9-17-18(26-8-7-25-17)10-15(14)21(23)24/h1-6,9-10,22H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNOMNORYMLKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=NC3=CC=C(C4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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